REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13] |f:1.2|
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Name
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1-(3-methoxypropoxy)-2-nitrobenzene
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Quantity
|
2.55 g
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Type
|
reactant
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Smiles
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COCCCOC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0.26 g
|
Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture is cooled
|
Type
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FILTRATION
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Details
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clarified by filtration
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Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
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Type
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DISSOLUTION
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Details
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The residue is dissolved in diethyl ether
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Type
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WASH
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Details
|
washed with water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCOC1=C(C=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |